molecular formula C13H16O4 B2929555 2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid CAS No. 1179291-42-9

2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid

Cat. No.: B2929555
CAS No.: 1179291-42-9
M. Wt: 236.267
InChI Key: ARUIOJWSDMKCSM-UHFFFAOYSA-N
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Description

2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid is an organic compound characterized by its unique structure, which includes a 1,3-dioxaindan ring fused to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid typically involves the reaction of 1,3-dioxaindan with ethylbutanoic acid under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Dioxaindan-5-yl)pentanoic acid: Shares a similar 1,3-dioxaindan ring structure but differs in the length of the carbon chain.

    (2,2-Difluoro-1,3-dioxaindan-5-yl)boronic acid: Contains a similar ring structure with additional fluorine atoms and a boronic acid group.

Uniqueness

2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid is unique due to its specific combination of the 1,3-dioxaindan ring and the ethylbutanoic acid chain. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-ethylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-13(4-2,12(14)15)9-5-6-10-11(7-9)17-8-16-10/h5-7H,3-4,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUIOJWSDMKCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC2=C(C=C1)OCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179291-42-9
Record name 2-(1,3-dioxaindan-5-yl)-2-ethylbutanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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